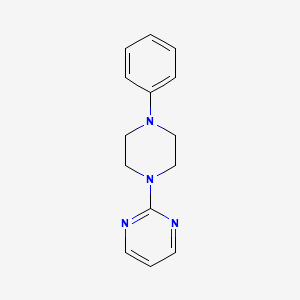

2-(4-Phenylpiperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-5-13(6-3-1)17-9-11-18(12-10-17)14-15-7-4-8-16-14/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIGMDQROHKZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Phenylpiperazin 1 Yl Pyrimidine and Its Analogues

General Synthetic Strategies for Pyrimidine-Piperazine Conjugates

The formation of pyrimidine-piperazine conjugates is typically achieved through two primary strategic approaches: building the pyrimidine (B1678525) ring from acyclic precursors and then attaching the piperazine (B1678402) group, or modifying a pre-existing pyrimidine ring system. These strategies often involve multi-step sequences that incorporate classic cyclization reactions and modern coupling techniques. nih.govnih.gov

Cyclization Reactions in Pyrimidine Ring Formation

The construction of the pyrimidine ring is a foundational step in the synthesis of the target compound and its analogues. Several classical and contemporary methods are employed, often chosen based on the availability of starting materials and the desired substitution pattern on the final pyrimidine ring.

One of the most fundamental and widely used methods is the Pinner synthesis , which involves the condensation of a 1,3-bifunctional three-carbon fragment, such as a β-dicarbonyl compound, with a reagent containing an N-C-N fragment, like an amidine, guanidine (B92328), or urea. mdpi.comslideshare.net For example, reacting a β-keto ester or a 1,3-diketone with an amidine derivative under acidic or basic conditions leads to the formation of a substituted pyrimidine ring. slideshare.net

Another prevalent approach begins with α,β-unsaturated carbonyl compounds, also known as chalcones . These intermediates can be cyclized with compounds like thiourea (B124793) or guanidine hydrochloride to form the pyrimidine core. nih.govnih.gov For instance, a chalcone (B49325) can be reacted with guanidine in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield a 2-aminopyrimidine (B69317) derivative. nih.gov

Modern synthetic methods have also introduced catalyzed cyclization reactions. A copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.orgresearchgate.net Similarly, iron-catalyzed methods for the β-ammoniation and cyclization of saturated carbonyl compounds with amidines have been developed, offering an operationally simple and regioselective pathway to various pyrimidine derivatives. mdpi.comorganic-chemistry.org These catalyzed reactions often proceed under milder conditions and tolerate a broader range of functional groups compared to traditional methods. organic-chemistry.orgorganic-chemistry.org

Coupling Reactions Involving Piperazine Moieties

Once the pyrimidine core is synthesized with a suitable leaving group, the piperazine moiety is introduced. The most common and direct method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.govyoutube.com Pyrimidine rings are electron-deficient, which facilitates the attack of nucleophiles like the secondary amine of N-phenylpiperazine. numberanalytics.com Typically, a pyrimidine bearing a halogen atom (e.g., 2-chloropyrimidine) or another good leaving group (e.g., methylsulfanyl) at the 2-position is reacted with N-phenylpiperazine. nih.gov The reaction is often carried out in a suitable solvent such as ethanol or dimethylformamide (DMF), and may be heated under reflux or subjected to microwave irradiation to accelerate the reaction rate. nih.govnih.gov The presence of a base, such as potassium hydroxide or triethylamine (B128534), is often required to neutralize the acid generated during the substitution. nih.gov

The regioselectivity of SNAr on pyrimidines with multiple leaving groups, such as 2,4-dichloropyrimidine (B19661), is a critical consideration. Generally, nucleophilic attack is favored at the 4-position over the 2-position. stackexchange.comwuxiapptec.com However, this selectivity can be highly sensitive to electronic and steric effects from other substituents on the ring, which can sometimes reverse the preference to the 2-position. wuxiapptec.com

In addition to SNAr, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination , represent a powerful and versatile alternative for forming the C-N bond between the pyrimidine ring and the piperazine nitrogen. nih.govresearchgate.netbenthamdirect.comrsc.org This method is especially useful for coupling aryl halides with amines and can be applied to construct the 2-(piperazin-1-yl)pyrimidine linkage. rsc.org The Buchwald-Hartwig reaction offers advantages such as milder reaction conditions and broader substrate scope, including the use of sterically hindered coupling partners. nih.gov

Multi-Step Synthesis Approaches

Route 1: From Chalcone Intermediates This approach builds the pyrimidine ring from the ground up before coupling. A common sequence is:

Chalcone Synthesis: An appropriately substituted acetophenone (B1666503) is condensed with an aromatic aldehyde (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde for an analogue) in the presence of a base like lithium hydroxide to form an α,β-unsaturated ketone (chalcone).

Pyrimidine Formation: The resulting chalcone is then subjected to a cyclocondensation reaction with a reagent like guanidine hydrochloride, using sodium ethoxide as a base, to construct the 2-aminopyrimidine ring.

Final Coupling (if necessary): If the phenylpiperazine moiety is not already incorporated, a final coupling step is performed.

Route 2: From Halogenated Pyrimidines This is a convergent approach where a pre-formed, functionalized pyrimidine is coupled with the piperazine moiety.

Synthesis of a Halopyrimidine: A substituted 2-chloropyrimidine (B141910) is either purchased commercially or synthesized. For example, reacting a pyrimidinone with phosphoryl chloride (POCl₃).

SNAr Coupling: The 2-chloropyrimidine is then reacted directly with N-phenylpiperazine, often under thermal or microwave conditions, to yield the final product. nih.gov This is a very common and efficient final step. researchgate.net

| Route | Step 1: Intermediate Synthesis | Step 2: Pyrimidine Ring Formation | Step 3: Piperazine Coupling |

| Chalcone-Based | Acetophenone + Aldehyde → Chalcone | Chalcone + Guanidine → 2-Aminopyrimidine | (May be incorporated in Step 1) |

| Thiol-Based nih.gov | Chalcone + Thiourea → Pyrimidine-2-thiol | Pyrimidine-2-thiol + CH₃I → 2-(Methylsulfanyl)pyrimidine | 2-(Methylsulfanyl)pyrimidine + N-Phenylpiperazine → Final Product |

| Convergent SNAr nih.gov | (Synthesis of a substituted pyrimidine) | 2,4-Dichloropyrimidine + Amine → 2-Chloro-4-aminopyrimidine | 2-Chloro-4-aminopyrimidine + Piperazine derivative → Final Product |

Precursor Compounds and Reagents in 2-(4-Phenylpiperazin-1-yl)pyrimidine Synthesis

The successful synthesis of the target compound relies on the selection of appropriate starting materials and reagents. These can be categorized based on which part of the final molecule they form.

Pyrimidine Ring Precursors:

Three-Carbon Units: 1,3-diketones (e.g., acetylacetone), β-keto esters (e.g., ethyl acetoacetate), malonic esters, and α,β-unsaturated ketones (chalcones). nih.govslideshare.net

N-C-N Fragments: Amidines (e.g., formamidine, guanidine), urea, and thiourea are crucial for cyclization. nih.govorganic-chemistry.org

Pre-formed Pyrimidines: Commercially available or synthesized 2-chloropyrimidine, 2,4-dichloropyrimidine, or 2-(methylsulfanyl)pyrimidine serve as key electrophiles for coupling reactions. nih.govnih.gov

Piperazine Moiety Precursors:

N-Phenylpiperazine: The most direct precursor for the target compound.

Piperazine: Can be used if the phenyl group is to be added in a separate step (e.g., via Buchwald-Hartwig arylation).

tert-Butyl piperazine-1-carboxylate (Boc-piperazine): A protected form of piperazine used when other reactive sites in the molecule need to be preserved or when regioselectivity is a concern. The Boc group is later removed under acidic conditions. nih.gov

Common Reagents and Catalysts:

Bases: Potassium hydroxide (KOH), sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), and organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).

Catalysts: Palladium catalysts (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., RuPhos) for Buchwald-Hartwig reactions; Copper and Iron salts for certain cyclization reactions. organic-chemistry.orgnih.gov

Solvents: Alcohols (ethanol), polar aprotic solvents (DMF, DMSO, acetonitrile), and chlorinated solvents (dichloromethane, DCM). nih.govnih.gov

Other Reagents: Phosphoryl chloride (POCl₃) for converting pyrimidinones (B12756618) to chloropyrimidines; Methyl iodide (CH₃I) for converting thiols to methylsulfanyl groups. nih.gov

| Component | Precursor/Reagent | Purpose |

| Pyrimidine Core | β-Diketones, Chalcones | Three-carbon backbone for cyclization |

| Guanidine, Amidines, Thiourea | N-C-N fragment for ring closure | |

| 2-Chloropyrimidine | Electrophile for SNAr coupling | |

| Piperazine Moiety | N-Phenylpiperazine | Nucleophile for direct coupling |

| Boc-Piperazine | Protected nucleophile for controlled synthesis | |

| Catalysts & Reagents | KOH, NaOEt, Et₃N | Base for condensation or acid scavenging |

| Palladium Complexes | Catalyst for Buchwald-Hartwig coupling | |

| POCl₃, CH₃I | Reagents for functional group interconversion | |

| Ethanol, DMF, DCM | Reaction Solvents |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the process is efficient and scalable. Key parameters that are often adjusted include temperature, reaction time, choice of catalyst, base, and solvent. numberanalytics.com

A significant advancement in the synthesis of pyrimidine-piperazine conjugates is the use of microwave irradiation . tandfonline.comresearchgate.netresearchgate.netfoliamedica.bgnih.gov Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. mdpi.comtandfonline.com For example, the SNAr coupling of a 2-chloropyrimidine with Boc-piperazine under microwave conditions at 155 °C can be completed in as little as 3 minutes, achieving a high yield of 85%. nih.gov

The choice of catalyst and ligand is paramount in cross-coupling reactions like the Buchwald-Hartwig amination. Screening different palladium sources and phosphine ligands is a standard optimization procedure to find the most effective combination for a specific set of substrates. nih.gov For the SNAr reaction, the solvent can play a decisive role. Polar aprotic solvents like DMF or DMSO are often effective at solvating the intermediates and accelerating the reaction. nih.gov

Furthermore, the electronic nature of the substrates can influence reaction outcomes. In some pyrimidine ring syntheses involving amidines, precursors with electron-donating substituents have been observed to produce higher yields than those with electron-withdrawing groups. mdpi.com Careful control of stoichiometry, particularly when using unprotected piperazine which has two nucleophilic sites, is also necessary to prevent undesired side reactions such as double arylation. nih.gov

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |

| Heating | Reflux (e.g., 12 hours) nih.gov | Microwave Irradiation (e.g., 3-5 minutes) nih.gov | Drastic reduction in reaction time; often higher yield. |

| Catalysis | Stoichiometric reagents | Catalytic amounts of Pd/ligand (Buchwald-Hartwig) nih.gov | Higher efficiency, milder conditions, broader scope. |

| Solvent | Standard organic solvents (e.g., Ethanol) nih.gov | Green solvents (e.g., PEG 400) or solvent-free conditions nih.govnih.gov | Reduced environmental impact, easier work-up. |

| Base | Strong inorganic bases (e.g., KOH) nih.gov | Weaker or specialized bases depending on substrate | Improved functional group tolerance and selectivity. |

Purification and Isolation Techniques

After the chemical synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound (e.g., solubility, crystallinity) and the nature of the impurities.

A common initial work-up procedure involves solvent extraction . The reaction mixture is diluted with an organic solvent (like dichloromethane (B109758) or ethyl acetate) and washed sequentially with aqueous acidic solutions (e.g., 5% HCl) to remove basic impurities, aqueous basic solutions (e.g., 5% NaOH) to remove acidic impurities, and brine to remove residual water. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. researchgate.net

For solid compounds, precipitation and recrystallization is a highly effective method. The crude reaction mixture can be poured into a non-solvent, such as ice-cold water, to induce precipitation of the product. nih.gov The resulting solid is collected by filtration. Further purification is achieved by recrystallization, which involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon pure crystals of the product form and can be isolated. nih.govgoogle.com Ethanol is a commonly used solvent for this purpose. nih.gov

When simple extraction and recrystallization are insufficient, column chromatography is the most powerful and widely used purification technique. numberanalytics.com The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a single solvent or a mixture of solvents, is passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure compound. nih.govresearchgate.net

For achieving very high levels of purity, especially for analytical standards or final compound evaluation, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, can be employed. researchgate.net

Spectroscopic and Analytical Characterization of Synthesized Compounds

The unequivocal identification of this compound and its analogues necessitates a multi-faceted analytical approach. Spectroscopic methods provide detailed information about the molecular structure, while chromatographic techniques are essential for determining the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its analogues, both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis and substitution patterns.

In the ¹H NMR spectra of this compound derivatives, the protons of the pyrimidine ring, the phenyl group, and the piperazine moiety exhibit characteristic chemical shifts and coupling patterns. For instance, in a series of this compound-5-carboxamide derivatives, the two protons of the pyrimidine ring typically appear as a singlet at approximately 8.44 ppm. researchgate.net The protons of the piperazine ring that are adjacent to the pyrimidine ring usually resonate at a different chemical shift compared to those adjacent to the phenyl ring, often appearing as multiplets in the range of 3-4 ppm. researchgate.net

The ¹³C NMR spectra provide complementary information, with each carbon atom in the molecule producing a distinct signal. The carbon atoms of the pyrimidine ring in analogues are typically observed in the range of 157-161 ppm. researchgate.net The carbons of the phenyl ring and the piperazine moiety also show characteristic signals that are influenced by the electronic environment. For example, in a 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring were observed at 48.46 and 50.14 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound

| Compound/Analogue | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| This compound-5-carboxamide derivative | CDCl₃ | 8.44 (s, 2H) | Pyrimidine-H |

| This compound-5-carboxamide derivative | CDCl₃ | 3.56-3.34 (m, 4H) | Piperazine-H |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl} analogue | DMSO-d₆ | 2.95–2.97 (m, 4H), 3.15–3.17 (m, 4H) | Piperazine-H |

Table 2: Representative ¹³C NMR Spectral Data for Analogues of this compound

| Compound/Analogue | Solvent | Chemical Shift (δ, ppm) | Assignment |

| This compound-5-carboxamide derivative | CDCl₃ | 161.10, 157.45 | Pyrimidine-C |

| This compound-5-carboxamide derivative | CDCl₃ | 43.79 | Piperazine-C |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl} analogue | DMSO-d₆ | 48.46, 50.14 | Piperazine-C |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound and its analogues, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

In the mass spectrum of a this compound-5-carboxamide derivative, the calculated mass for the protonated molecule [M+H]⁺ was 618.2671, and the found mass was 618.2680, confirming the molecular formula C₃₁H₃₅N₇O₇. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. The fragmentation of the molecular ion of pyrimidine derivatives often involves cleavage of the side chains and fragmentation of the pyrimidine ring itself. Similarly, piperazine derivatives exhibit characteristic fragmentation patterns, often involving the loss of fragments from the piperazine ring.

Table 3: Representative Mass Spectrometry Data for Analogues of this compound

| Compound/Analogue | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| This compound-5-carboxamide derivative | ESI | 618.2671 | 618.2680 |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl} analogue | ESI | 570.07300 | 570.07309 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key vibrational modes for this class of compounds include the C-H stretching vibrations of the aromatic rings (phenyl and pyrimidine) and the aliphatic C-H stretching of the piperazine ring. Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings give rise to characteristic absorptions in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov The C-N stretching vibrations of the piperazine moiety are also identifiable. For instance, in a series of this compound-5-carboxamide derivatives, a C=O stretching vibration was observed around 1638 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Bands for Analogues of this compound

| Compound/Analogue | Wavenumber (cm⁻¹) | Assignment |

| This compound-5-carboxamide derivative | 1638 | C=O stretching |

| This compound-5-carboxamide derivative | 1591 | C=O stretching |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl} analogue | 3040 | Aromatic C-H stretching |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl} analogue | 2883, 2831 | Aliphatic C-H stretching |

| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-chlorophenyl)piperazine-1-carbodithioate | 1653 | Amide C=O stretching |

| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-chlorophenyl)piperazine-1-carbodithioate | 1581–1429 | C=C and C=N stretching |

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized compounds. For this compound and its analogues, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For a series of this compound-5-carboxamide derivatives, the purity was determined to be over 95.0% by HPLC analysis. researchgate.net

The choice of mobile phase, column, flow rate, and detector wavelength are critical parameters that need to be optimized for effective separation and quantification. For a related compound, 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine, a validated RP-HPLC method utilized an octadecyl column with a mobile phase composed of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 2, with UV detection at 239 nm. cardiff.ac.uk

Table 5: Example of HPLC Conditions for Purity Determination of a Related Compound

| Parameter | Condition |

| Compound | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine |

| Column | Octadecyl (C18) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH=2) |

| Detection | UV at 239 nm |

| Purity of Analogues | >95.0% |

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into the molecular features governing their pharmacological effects. The systematic modification of this scaffold has been a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties for various biological targets. This article focuses exclusively on the SAR studies of these derivatives, detailing how variations in different parts of the molecule influence its activity.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. Studies on derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine have utilized this technique to explore their potential as inhibitors of specific enzymes, such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease. researchgate.netresearchgate.net

Molecular docking simulations for this compound-5-carboxamide derivatives have been performed to analyze their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These studies aim to elucidate the plausible binding affinity and mode of interaction of these compounds within the active sites of these enzymes. The results of such analyses reveal how the ligand is stabilized within the receptor's binding cavity, providing a molecular basis for its inhibitory activity. researchgate.net For N-phenylpiperazine derivatives in general, docking studies have shown that binding is often driven by the formation of hydrogen bonds and electrostatic forces. rsc.org

Detailed analysis of the docking poses of these compounds allows for the identification of specific amino acid residues that are crucial for binding. For instance, in the docking study of compound 6g , a derivative of this compound, specific interactions with the AChE enzyme were identified. researchgate.net The phenyl ring of the compound was found to interact with the amino acid residue Gly-116 through a π-Amide interaction. Furthermore, a key hydrogen bond was observed between the oxygen atom of the amide group on the pyrimidine (B1678525) ring and the residue Asn-289. researchgate.net Molecular docking of other N-phenylpiperazine derivatives with different receptors, such as the α1A-adrenoceptor, has identified key binding site residues including Asp106, Gln177, Ser188, and Ser192, where interactions are primarily driven by hydrogen bonds and electrostatic forces. rsc.org

The table below summarizes the key interactions for a representative derivative with Acetylcholinesterase.

| Compound | Target Protein | Interacting Residue | Interaction Type |

| Compound 6g | AChE | Gly-116 | π-Amide |

| Compound 6g | AChE | Asn-289 | Hydrogen Bond |

This table is based on data for a specific derivative of this compound.

The specific interactions identified through molecular docking provide a rational explanation for the observed binding affinities and biological activities of the compounds. For compound 6g , its strong and stable conformation within the AChE binding cavity, secured by the identified hydrogen bond and π-interactions, accounts for its potent inhibitory activity, with a reported IC50 value of 0.90 μM. researchgate.net These molecular-level insights also help explain the compound's selectivity. The distinct interactions with AChE compared to BuChE rationalize its higher selectivity for the former, a desirable trait for a potential Alzheimer's disease therapeutic. researchgate.net The ability to form these specific bonds is a key determinant of the compound's efficacy as an inhibitor.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For pyrimidine derivatives, DFT calculations are instrumental in determining optimized molecular geometries and analyzing their electronic characteristics. semanticscholar.orgnih.govscielo.org.mx

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies of these orbitals and the gap between them are fundamental in describing a molecule's chemical reactivity and electronic properties. scielo.org.mxsamipubco.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability. libretexts.orgsamipubco.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) is associated with the molecule's ability to accept electrons. A lower ELUMO value indicates a better electron-accepting nature. samipubco.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

The table below outlines the significance of these frontier orbitals.

| Orbital | Description | Chemical Significance |

| HOMO | Highest energy orbital occupied by electrons | Relates to the capacity for electron donation (nucleophilicity) |

| LUMO | Lowest energy orbital unoccupied by electrons | Relates to the capacity for electron acceptance (electrophilicity) |

| ΔE (Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

In the early stages of drug discovery and development, in silico methods are invaluable for predicting the pharmacokinetic and drug-like properties of a chemical compound. These computational models allow for the rapid assessment of a molecule's potential to be developed into an orally active drug, thereby saving significant time and resources. For the compound this compound, several key computational analyses have been performed to evaluate its drug-likeness and pharmacokinetic profile.

Lipinski's Rule of Five is a well-established guideline used to evaluate the drug-likeness of a chemical compound, specifically its potential for good oral bioavailability. The rule assesses four simple physicochemical properties: molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors. According to the rule, an orally active drug generally has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Compounds that comply with these rules are more likely to be absorbed effectively after oral administration. The calculated values for this compound are presented below.

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 280.36 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | ≤ 5 | Yes |

The analysis indicates that this compound adheres to all the criteria set forth by Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as an orally administered drug.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a crucial factor in predicting its ability to permeate cell membranes. TPSA is calculated based on the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA value is generally associated with better membrane permeability. For orally administered drugs, a TPSA of less than 140 Ų is often considered desirable for good intestinal absorption.

The calculated TPSA for this compound is detailed in the following table.

| Parameter | Calculated Value | General Guideline for Oral Bioavailability |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 32.3 Ų | < 140 Ų |

The TPSA value for this compound is well within the acceptable range, further supporting its potential for good oral bioavailability.

Beyond the general guidelines of Lipinski's rules and TPSA, more specific computational models can predict key pharmacokinetic parameters related to oral bioavailability. These include gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). High GI absorption is essential for a drug to be effective when taken orally, while BBB penetration is a critical consideration for drugs targeting the central nervous system.

The predicted oral bioavailability parameters for this compound are summarized below.

| Pharmacokinetic Parameter | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the digestive tract into the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | High | The compound is predicted to be able to cross the blood-brain barrier and potentially exert effects on the central nervous system. |

These in silico predictions suggest that this compound has a promising pharmacokinetic profile for an orally administered drug, with predicted high absorption from the gastrointestinal tract and the potential to penetrate the blood-brain barrier.

Synthesis and Biological Evaluation of Advanced 2 4 Phenylpiperazin 1 Yl Pyrimidine Analogues

Design Principles for Novel Analogues

The design of novel analogues of 2-(4-phenylpiperazin-1-yl)pyrimidine is guided by established structure-activity relationship (SAR) principles aimed at optimizing the compound's interaction with its biological target. nih.gov The core scaffold, consisting of a pyrimidine (B1678525) ring linked to a phenylpiperazine moiety, presents multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com Key design considerations involve alterations to the pyrimidine ring, the phenyl ring, and the piperazine (B1678402) linker. nih.gov

Modifications to the phenyl ring on the piperazine moiety are also a focal point. The electronic nature and steric bulk of substituents on this ring can modulate the compound's activity. Electron-withdrawing or electron-donating groups can alter the charge distribution of the entire molecule, influencing its interaction with the target. nih.gov

The overarching goal of these design principles is to achieve a synergistic effect where modifications at different positions collectively enhance the desired biological activity while minimizing off-target effects. nih.gov Computational methods, such as molecular docking, are often employed to predict how these structural changes will affect the binding of the analogues to their target, thereby guiding the synthetic efforts towards more promising candidates. researchgate.net

Synthesis of Complex Analogues with Modified Pyrimidine or Piperazine Ring Systems

The synthesis of advanced this compound analogues with modified pyrimidine or piperazine rings typically involves multi-step reaction sequences. A common strategy for modifying the pyrimidine ring begins with a suitably substituted pyrimidine precursor, such as 2,4-dichloropyrimidine (B19661) or 2-amino-4-chloropyrimidine. jchemrev.commdpi.com These precursors allow for sequential nucleophilic aromatic substitution reactions to introduce the desired functionalities.

For instance, the synthesis can start with the reaction of a substituted pyrimidine with a protected piperazine, such as tert-butyl piperazine-1-carboxylate, often under microwave irradiation to achieve high yields. nih.gov Following the coupling of the piperazine to the pyrimidine core, the protecting group (e.g., Boc) is removed, and subsequent reactions, such as N-sulfonamidation or N-acylation, can be performed on the free amine of the piperazine to introduce further diversity. nih.gov

Alternatively, modifications to the pyrimidine ring can be achieved by starting with a different pyrimidine building block. nih.gov For example, using a pyrimidine with different substituents at the 4- and 6-positions allows for the exploration of a wider range of chemical space around this part of the molecule. nih.gov The synthesis of pyrimidine-5-carboxamide derivatives, for example, involves the design and synthesis of compounds with a carboxamide group on the pyrimidine ring, which has been shown to be a key moiety for acetylcholinesterase inhibitory activity. researchgate.net

Modifications of the piperazine ring are also a key strategy. This can involve the use of substituted phenylpiperazines in the initial coupling reaction or the direct modification of the piperazine ring after its attachment to the pyrimidine core. nih.gov The piperazine ring can be replaced with other cyclic amines, such as piperidine (B6355638) or more rigid bicyclic systems, to investigate the impact of conformational rigidity on biological activity. researchgate.netplos.orgmdpi.com The synthesis of such analogues follows similar principles of nucleophilic substitution, where the desired cyclic amine is reacted with the activated pyrimidine precursor. nih.gov

The following table provides examples of synthesized analogues with modifications on the pyrimidine and piperazine rings and their reported biological activities.

| Compound ID | Pyrimidine Ring Modification | Piperazine Ring Modification | Biological Activity (IC50/EC50) | Target |

| 6g | 5-Carboxamide | Unsubstituted Phenyl | IC50 = 0.90 μM | Acetylcholinesterase |

| 1 | N-ethyl-6-methylpyrimidin-4-amine | 4-Fluorophenylsulfonyl | EC50 = 8.68 μM | Chikungunya Virus |

| 6a | N-ethyl-6-methylpyrimidin-4-amine | 4-Fluorobenzoyl | EC50 = 3.95 μM | Chikungunya Virus |

| 4k | 4-(Indol-3-yl)-5-methoxy | Unsubstituted Phenyl | IC50 = 0.79 μM (Tubulin polymerization) | Tubulin |

| 30h | 2-Amino-4-(thiazol-5-yl)-5-methyl | 4-Methyl | Kᵢ = 20 nM | CDK9 |

| 30k | 2-Amino-4-(thiazol-5-yl)-5-methyl | 1,4-Diazepane | Kᵢ = 7.3 nM | CDK9 |

Strategies for Enhancing Selectivity and Potency

Enhancing the selectivity and potency of this compound analogues is a primary objective in their development as therapeutic agents. Several rational design strategies are employed to achieve this, focusing on exploiting the subtle differences in the binding sites of the target protein versus off-target proteins. nih.gov

One key strategy is the introduction of bulky or conformationally constrained substituents. By carefully designing the size and shape of the substituents on the pyrimidine or phenyl rings, it is possible to create steric hindrance that prevents the analogue from binding to the more constricted binding sites of off-target proteins, thus enhancing selectivity. cardiff.ac.uk For example, inducing a twist between the pyrimidine and an attached heterocyclic ring through steric clashes can be exploited to improve selectivity between closely related kinases. cardiff.ac.uk

Another effective strategy involves the modulation of electrostatic interactions within the binding site. This can be achieved by introducing charged or polar functional groups that can form specific hydrogen bonds or ionic interactions with key residues in the target protein. nih.gov This "positive design" approach aims to maximize favorable interactions with the intended target. Conversely, "negative design" involves introducing groups that would have unfavorable electrostatic or steric interactions with off-target proteins. nih.gov

The replacement of the flexible piperazine ring with a more rigid scaffold, such as a diazabicycloalkane, is another strategy to enhance potency and selectivity. researchgate.netplos.org A rigid scaffold reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to the target, thereby increasing binding affinity. plos.org The improved shape complementarity of a rigid analogue with the target's binding site can also contribute to enhanced selectivity. plos.org

Furthermore, a detailed analysis of the structure-activity relationships (SAR) provides valuable insights for optimizing potency. By systematically modifying different parts of the molecule and evaluating the corresponding changes in biological activity, researchers can identify key structural features that are crucial for high-affinity binding. nih.gov This iterative process of design, synthesis, and biological evaluation allows for the fine-tuning of the lead compound to achieve the desired level of potency and selectivity. cardiff.ac.uk

The following table summarizes some strategies used to enhance the selectivity and potency of this compound analogues.

| Strategy | Rationale | Example Outcome |

| Introduction of bulky substituents | Create steric hindrance to disfavor binding to off-target proteins. | Replacement of a morpholine (B109124) moiety with a 4-acetyl-piperazine improved CDK9/CDK2 selectivity. cardiff.ac.uk |

| Introduction of polar/charged groups | Form specific hydrogen bonds or electrostatic interactions with the target protein. | A carboxylate group introduced for electrostatic repulsion led to high selectivity for factor Xa over thrombin. nih.gov |

| Replacement of flexible linkers with rigid scaffolds | Reduce conformational entropy loss upon binding and improve shape complementarity. | Replacing the piperazine ring with a bridged diazepane maintained high selectivity for CDK9 over CDK2. cardiff.ac.uk |

| Systematic SAR exploration | Identify key structural features for high-affinity binding. | Optimization of substituents on the pyrimidine and phenyl rings led to a significant increase in antiviral activity. nih.gov |

Future Directions in 2 4 Phenylpiperazin 1 Yl Pyrimidine Research

Exploration of Novel Biological Targets

While initial research has established the activity of 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives against targets such as acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3β (GSK-3β), the structural versatility of this scaffold makes it a promising candidate for interacting with a host of other biological targets implicated in various diseases. researchgate.netresearchgate.net Future research will likely focus on expanding the therapeutic applications of this compound class by investigating its potential to modulate novel targets.

One promising avenue is the investigation of these compounds as kinase inhibitors beyond GSK-3β. Kinases play a crucial role in cell signaling and are frequently dysregulated in cancer. Derivatives of the related 2,4-dianilinopyrimidine have shown potential as Focal Adhesion Kinase (FAK) inhibitors, suggesting that the this compound core could be adapted to target other kinases involved in oncology. nih.gov Another area of exploration is in the realm of epigenetic modifiers. For instance, derivatives of 4-(piperazin-1-yl)pyrimidines are being developed as irreversible inhibitors of menin, a key protein in certain types of leukemia, highlighting the potential for this scaffold in targeting protein-protein interactions. nih.gov

Furthermore, the known central nervous system activity of some phenylpiperazine-containing compounds suggests that derivatives of this compound could be explored for their effects on other neurological targets, such as various G-protein coupled receptors (GPCRs) or ion channels involved in neuropsychiatric disorders. The exploration of these and other novel biological targets will be crucial in uncovering new therapeutic opportunities for this versatile chemical scaffold.

Table 1: Investigated Biological Targets for this compound Derivatives and Related Analogs

| Biological Target | Therapeutic Area | Key Findings |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives have shown potent and selective inhibitory activity. researchgate.net |

| Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease, Other Neurological Disorders | Transformation of a morpholine (B109124) moiety to a piperazine (B1678402) resulted in potent GSK-3β inhibitors. researchgate.net |

| Focal Adhesion Kinase (FAK) | Cancer | Related 2,4-dianilinopyrimidine derivatives display potent anti-FAK activity. nih.gov |

| Menin-MLL Interaction | Leukemia | 4-(piperazin-1-yl)pyrimidine derivatives have been developed as irreversible menin inhibitors. nih.gov |

Advanced Synthetic Methodologies for Chemical Library Expansion

The systematic exploration of the structure-activity relationships (SAR) for the this compound scaffold necessitates the synthesis of large and diverse chemical libraries. Future efforts in this area will likely leverage advanced synthetic methodologies to efficiently generate novel analogs with a wide range of structural modifications.

Modern synthetic techniques such as diversity-oriented synthesis (DOS) will be instrumental in creating structurally complex and diverse molecules from simple starting materials. This approach, combined with parallel synthesis and high-throughput purification techniques, can rapidly generate large libraries for biological screening. Furthermore, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been shown to be effective in modifying the pyrimidine (B1678525) core and will continue to be a valuable tool for introducing a variety of substituents. nih.gov

Another area of focus will be the development of more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the exploration of flow chemistry for a more controlled and scalable production of key intermediates and final compounds. The development of novel multi-component reactions, where three or more reactants combine in a single step to form the desired product, will also be a key strategy for the rapid and efficient construction of complex this compound derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can be applied at various stages, from target identification and validation to lead optimization and prediction of pharmacokinetic and toxicological properties. nih.gov

In the context of the this compound scaffold, AI and ML algorithms can be used to analyze existing SAR data to build predictive models. These models can then be used to virtually screen large compound libraries to identify novel derivatives with a high probability of being active against a specific biological target. nih.gov Generative AI models can even design novel molecular structures with desired properties, expanding the chemical space for this compound class beyond what is achievable through traditional medicinal chemistry approaches. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives, and how are structural modifications systematically introduced?

- Methodological Answer : The core scaffold is synthesized via nucleophilic substitution between pyrimidine precursors and 4-phenylpiperazine. Key modifications include:

- Side-chain introduction : Alkyl or aryl groups at the pyrimidine 2-amino position via coupling reactions (e.g., using propoxyphenyl or aminopyrimidine linkers) .

- Lipophilic element retention : Maintaining 4-methylpiperazine or N-benzylamine substituents at the pyrimidine 4-position while varying substituents at the 6-position .

- Functional group addition : Carboxamide derivatives are synthesized by reacting pyrimidine-5-carboxylic acid with amines under carbodiimide coupling conditions .

- Analytical Validation : Confirmed via ESI-MS, IR (e.g., C=O stretch at 1621 cm⁻¹), and NMR (δ 125.96 ppm for aromatic protons) .

Q. How is structural characterization of this compound derivatives performed to confirm synthetic success?

- Key Techniques :

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at 758.2904) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches at 1592–1621 cm⁻¹) .

- NMR Spectroscopy : Assigns proton environments (e.g., δ 43.62 ppm for piperazine protons) .

Q. What pharmacological targets are associated with this compound derivatives in early-stage research?

- Primary Targets : Acetylcholinesterase (AChE) inhibition, with IC₅₀ values reported for carboxamide derivatives (e.g., compound 6g at 0.89 µM) .

- Mechanistic Insight : Derivatives bind to AChE’s catalytic triad (e.g., π-π stacking with Trp86) based on molecular docking studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target affinity?

- Methodological Framework :

- Substituent Variation : Systematic modification of the pyrimidine 5-carboxamide group (e.g., N-methyl vs. N-propyl) to assess steric and electronic effects .

- Linker Optimization : Comparing piperidin-1-yl-propoxyphenyl vs. 4-methylpiperazine linkers for improved solubility and binding .

- Pharmacophore Mapping : Identifying critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., phenylpiperazine) .

- Case Study : Derivatives with 3-(4-nitrophenoxy)propyl groups showed 2.5-fold higher AChE inhibition than unsubstituted analogs .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound derivatives?

- In Silico Tools :

- ADMET Prediction : Using SwissADME to assess bioavailability (e.g., TPSA < 90 Ų for blood-brain barrier penetration) .

- Molecular Dynamics (MD) : Simulating ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns for AChE complexes) .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?

- Root Cause Analysis :

- Assay Variability : Differences in enzyme sources (e.g., human vs. electric eel AChE) or buffer conditions (pH 7.4 vs. 8.0) .

- Structural Ambiguity : Verify stereochemistry and purity via chiral HPLC or X-ray crystallography .

Q. What strategies improve the metabolic stability of this compound derivatives without compromising activity?

- Design Tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.